molecular formula C14H17N3O3 B2385923 2,2-dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 1286713-80-1

2,2-dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2385923
CAS No.: 1286713-80-1
M. Wt: 275.308
InChI Key: ALOPRMFXRKNJRB-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a phenoxymethyl group attached to the oxadiazole ring, which is further connected to a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of phenoxyacetic acid hydrazide with pivaloyl chloride under reflux conditions in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
  • N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzamide
  • N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)butyramide

Uniqueness

2,2-dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to the presence of the pivalamide group, which imparts specific steric and electronic properties to the molecule

Properties

IUPAC Name

2,2-dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)12(18)15-13-17-16-11(20-13)9-19-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOPRMFXRKNJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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